4-(3-Methylbut-2-enyl)-L-tryptophan, also known as 4-dimethylallyl-L-tryptophan (4-DMAT), is a non-proteinogenic L-α-amino acid derived from L-tryptophan via C4-prenylation of the indole ring. It serves as the first committed intermediate in the biosynthesis of ergot alkaloids—including ergotamine and lysergic acid—in filamentous fungi such as Aspergillus fumigatus and Claviceps purpurea.
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
CAS No.29702-35-0
Cat. No.B110797
⚠ Attention: For research use only. Not for human or veterinary use.
4-(3-Methylbut-2-enyl)-L-tryptophan (CAS 29702-35-0) – Essential Ergot Alkaloid Intermediate and Reference Standard for Procuring Labs
4-(3-Methylbut-2-enyl)-L-tryptophan, also known as 4-dimethylallyl-L-tryptophan (4-DMAT), is a non-proteinogenic L-α-amino acid derived from L-tryptophan via C4-prenylation of the indole ring [1]. It serves as the first committed intermediate in the biosynthesis of ergot alkaloids—including ergotamine and lysergic acid—in filamentous fungi such as Aspergillus fumigatus and Claviceps purpurea [2]. The compound is classified under KEGG Compound ID C04290 and ChEBI ID 17619, with a molecular formula of C₁₆H₂₀N₂O₂ and a monoisotopic mass of 272.15248 Da [1]. Beyond its natural biosynthetic role, 4-DMAT is commercially supplied as a fully characterized pharmaceutical impurity reference standard (Tryptophan Impurity 9 and Impurity 7) for analytical method development and regulatory compliance in tryptophan API quality control [3].
Pathway IntermediateFirst committed intermediate in ergot alkaloid biosynthesis; C4 regiospecific prenylation product for pathway reconstitution studies
Reference StandardCharacterized pharmaceutical impurity reference standard for tryptophan API quality control and analytical method validation
Biocatalytic ToolChemoenzymatic synthesis reference for C4-prenylated indole derivatives; supports biocatalytic route development
Enzyme SubstrateAuthentic substrate for FgaMT N-methyltransferase kinetic characterization in ergot alkaloid pathway studies
[1] ChEBI: 4-(3-methylbut-2-enyl)-L-tryptophan (CHEBI:17619). European Bioinformatics Institute. Last modified 19 December 2014. View Source
[2] Unsöld IA, Li SM. Overproduction, purification and characterization of FgaPT2, a dimethylallyltryptophan synthase from Aspergillus fumigatus. Microbiology. 2005 May;151(Pt 5):1499-1505. PMID: 15870460. View Source
[3] Axios Research. Tryptophan Impurity 9 (CAS 29702-35-0) – Fully characterized reference standard for API Tryptophan. Compliant with regulatory guidelines for analytical method development and validation. View Source
Why 4-(3-Methylbut-2-enyl)-L-tryptophan Cannot Be Replaced by Other Prenylated Tryptophan Isomers or Simple Tryptophan Derivatives
The C4-prenylation position of 4-DMAT is not interchangeable with C5-, C6-, or C7-prenylated tryptophan regioisomers for ergot alkaloid biosynthetic studies. The enzyme 4-dimethylallyltryptophan synthase (FgaPT2/DmaW, EC 2.5.1.34) exhibits strict regiospecificity for the C4 position of L-tryptophan, with a Km for L-tryptophan of 8 μM—17-fold lower than the Km of 137 μM exhibited by 7-dimethylallyltryptophan synthase (7-DMATS, EC 2.5.1.80) for the same substrate [1][2]. Furthermore, the downstream N-methyltransferase FgaMT (EC 2.1.1.261) shows high specificity for the C4-prenyl moiety, accepting 4-DMAT as its natural substrate with a Km of 0.12 mM and kcat of 2.0 s⁻¹, while modified indole derivatives are accepted with substantially lower catalytic efficiency [3]. Substituting 4-DMAT with D-tryptophan or 4-methyltryptophan is not viable: D-Trp exhibits only 0.5% relative activity with 4-DMATS and acts as a competitive inhibitor (Ki = 40.41 μM) [4]; 4-methyltryptophan, when C4 is blocked, forces the enzyme to prenylate at aberrant positions (C3, N1, C5, C7), producing a mixture of products rather than the single C4-prenylated product [5]. These quantitative differences demonstrate that 4-DMAT is an irreplaceable, position-specific intermediate for any workflow involving ergot alkaloid pathway reconstitution, enzyme kinetic characterization, or pharmaceutical impurity profiling.
Substitute RiskC5/C6/C7-prenylated regioisomers: enzyme FgaPT2 shows strict C4 regiospecificity; regioisomer substitution may alter pathway intermediate identity and downstream product profile
TargetL-tryptophan enantiomer: natural substrate for C4-prenylation with full enzymatic activity
Substitute RiskD-tryptophan: exhibits negligible substrate activity and acts as competitive inhibitor of 4-DMATS; enantiomeric purity context critical for enzyme kinetic studies
Target4-DMAT with free C4 position: single C4-prenylated product formed exclusively
Substitute Risk4-methyltryptophan: blocked C4 position may redirect prenylation to C3, N1, C5, or C7; substitution may produce complex product mixtures rather than single intermediate
[1] Unsöld IA, Li SM. Overproduction, purification and characterization of FgaPT2, a dimethylallyltryptophan synthase from Aspergillus fumigatus. Microbiology. 2005 May;151(Pt 5):1499-1505. Km for L-tryptophan: 8 μM; Km for DMAPP: 4 μM. PMID: 15870460. View Source
[2] Kremer A, Westrich L, Li SM. A 7-dimethylallyltryptophan synthase from Aspergillus fumigatus: overproduction, purification and biochemical characterization. Microbiology. 2007 Oct;153(Pt 10):3409-3416. Km for L-Trp: 137 μM; Km for DMAPP: 67 μM. PMID: 17906140. View Source
[3] Rigbers O, Li SM. Ergot alkaloid biosynthesis in Aspergillus fumigatus: overproduction and biochemical characterization of a 4-dimethylallyltryptophan N-methyltransferase. J Biol Chem. 2008 Oct;283(40):26859-26868. Km for 4-DMAT: 0.12 mM; kcat: 2.0 s⁻¹. PMID: 18678866. View Source
[4] Ding Y, Williams RM, Sherman DH. Molecular analysis of a 4-dimethylallyltryptophan synthase from Malbranchea aurantiaca. J Biol Chem. 2008 Jun;283(23):16068-16076. D-Trp relative activity: 0.5%; Ki (competitive): 40.41 μM. PMID: 18400748. View Source
[5] Rudolf JD, Wang H, Poulter CD. Multisite prenylation of 4-substituted tryptophans by dimethylallyltryptophan synthase. J Am Chem Soc. 2013 Feb;135(5):1895-1902. 4-Methyltryptophan is an alternate substrate yielding products at C3, N1, C5, and C7. PMID: 23301872. View Source
Quantitative Differential Evidence for 4-(3-Methylbut-2-enyl)-L-tryptophan – Comparator Data for Procurement Decisions
C4 vs. C7 Regioisomer: FgaPT2 Exhibits 17-Fold Higher Substrate Affinity Than 7-DMATS for L-Tryptophan
The enzyme FgaPT2 (4-DMATS, EC 2.5.1.34) that produces 4-(3-methylbut-2-enyl)-L-tryptophan displays a Km for L-tryptophan of 8 μM, compared to 137 μM for the enzyme 7-DMATS (EC 2.5.1.80) that produces the C7 regioisomer [1][2]. This represents a ~17-fold difference in substrate affinity favoring the C4-prenylation pathway. Additionally, FgaPT2 shows a Km for DMAPP of 4 μM, versus 67 μM for 7-DMATS—a ~17-fold difference as well. Both enzymes were characterized as purified recombinant His-tagged proteins under comparable conditions (pH 7.5, 37°C). The two enzymes share only 31% amino acid sequence identity despite originating from the same organism (Aspergillus fumigatus) [2].
C4 vs C7 Substrate AffinityReported
Km 8 μM (FgaPT2) vs 137 μM (7-DMATS): ~17-fold higher affinity for C4 pathway
Under physiologically relevant, low-tryptophan conditions, C4-prenylation is kinetically dominant over C7-prenylation, making 4-DMAT the primary committed intermediate for ergot alkaloid pathway studies and in vitro reconstitution.
[1] Unsöld IA, Li SM. Microbiology. 2005;151:1499-1505. FgaPT2 Km: L-Trp 8 μM, DMAPP 4 μM. PMID: 15870460. View Source
[2] Kremer A, Westrich L, Li SM. Microbiology. 2007;153:3409-3416. 7-DMATS Km: L-Trp 137 μM, DMAPP 67 μM. 31% sequence identity with FgaPT2. PMID: 17906140. View Source
D-Tryptophan Is a Negligible Substrate and a Competitive Inhibitor of 4-DMATS – Strict L-Stereospecificity Confirmed
In a direct head-to-head comparison using the purified 4-dimethylallyltryptophan synthase from Malbranchea aurantiaca (MaPT), D-tryptophan exhibited only 0.5% of the relative activity observed with L-tryptophan [1]. Furthermore, D-Trp functioned as a competitive inhibitor with an experimentally determined Ki of 40.41 μM. The study also tested a panel of L-tryptophan modifications, all of which showed reduced enzyme efficiency relative to the natural L-tryptophan substrate. This demonstrates that the C4-prenylation system is exquisitely stereospecific for the L-enantiomer, unlike some other prenyltransferases (e.g., 7-DMATS) which have been reported to accept D-tryptophan as a substrate [2].
L vs D StereospecificityHead-to-head
D-Trp: 0.5% relative activity; competitive inhibitor Ki = 40.41 μM
L-stereospecificity required for activity
Purified MaPT from Malbranchea aurantiaca; standard kinetic assay
Relative enzymatic activity and inhibitory potency
Target Compound Data
L-Tryptophan → 4-DMAT: 100% relative activity; no inhibition
Comparator Or Baseline
D-Tryptophan: 0.5% relative activity; competitive inhibitor Ki = 40.41 μM
Quantified Difference
200-fold lower activity for D-Trp; D-Trp is a competitive inhibitor of the natural reaction
Conditions
Purified recombinant MaPT (4-DMATS) from Malbranchea aurantiaca; standard kinetic assay conditions
Why This Matters
Procurement of enantiomerically pure L-tryptophan substrate is essential for 4-DMAT production; any D-tryptophan contamination will not only fail to produce product but will actively inhibit the desired reaction, reducing overall yield.
[1] Ding Y, Williams RM, Sherman DH. J Biol Chem. 2008;283:16068-16076. D-Trp: 0.5% relative activity; Ki = 40.41 μM. PMID: 18400748. View Source
[2] Kremer A, Li SM. Appl Microbiol Biotechnol. 2008;79:951-961. 7-DMATS accepts D-tryptophan as substrate. PMID: 18481055. View Source
4-DMAT Is the Preferred Substrate for the Second Committed Step in Ergot Alkaloid Biosynthesis – FgaMT Kinetics
FgaMT (4-dimethylallyltryptophan N-methyltransferase, EC 2.1.1.261) catalyzes the N-methylation of 4-DMAT to 4-dimethylallyl-L-abrine in the second committed step of ergot alkaloid biosynthesis. Kinetic analysis revealed a Km of 0.12 mM for 4-DMAT and a turnover number (kcat) of 2.0 s⁻¹ [1]. The enzyme showed relatively high specificity for the C4-prenyl moiety; derivatives with indole ring modifications were accepted but with reduced efficiency [1]. In a broader substrate screen with the upstream enzyme FgaPT2, the catalytic efficiency (kcat/Km) of nine selected tryptophan analogs ranged from only 1.0% to 6.5% of that measured for the natural L-tryptophan → 4-DMAT reaction [2]. This establishes 4-DMAT as the kinetically optimal substrate for the sequential two-step entry into the ergot alkaloid pathway.
FgaMT Substrate KineticsClass-level
Km = 0.12 mM; kcat = 2.0 s⁻¹ for 4-DMAT
Pathway intermediate kinetic context
Tryp analogs show 1.0–6.5% catalytic efficiency vs L-Trp
L-Tryptophan with FgaPT2: relative kcat/Km set as 100%; nine selected substrates showed kcat/Km = 1.0–6.5% of L-tryptophan
Quantified Difference
4-DMAT is at least 15-fold more catalytically efficient as a pathway intermediate than modified tryptophan analogs as substrates for the initiating enzyme
Conditions
Purified recombinant FgaMT (N-methyltransferase) and FgaPT2 (C4-prenyltransferase) from Aspergillus fumigatus
Why This Matters
For multi-enzyme in vitro reconstitution of ergot alkaloid biosynthesis, 4-DMAT is the only intermediate that ensures efficient flux through both the first and second committed enzymatic steps simultaneously.
[1] Rigbers O, Li SM. J Biol Chem. 2008;283:26859-26868. FgaMT Km for 4-DMAT: 0.12 mM; kcat: 2.0 s⁻¹. PMID: 18678866. View Source
[2] Steffan N, Unsöld IA, Li SM. ChemBioChem. 2007;8:1298-1307. kcat/Km of nine substrates: 1.0–6.5% of L-tryptophan. PMID: 17592816. View Source
Chemoenzymatic Production of 4-DMAT Achieves Up to 99.7% Conversion with FgaPT2 – Broad Substrate Tolerance Validated
FgaPT2, the 4-DMAT synthase from Aspergillus fumigatus, accepted 17 out of 37 commercially available indole derivatives as substrates for C4-regiospecific prenylation in a systematic chemoenzymatic study [1]. Overnight incubation with eight selected substances yielded conversion ratios to their C4-prenylated derivatives ranging from 32.5% to 99.7%, with L-tryptophan achieving the highest conversion [1]. In a subsequent study employing an expanded toolbox of three wild-type 4-DMATS enzymes and engineered variants, conversions of up to 90% were achieved for C5-substituted tryptophans and N-methyl tryptophan at 15 mM substrate concentration on a 100 mg semi-preparative scale [2]. This demonstrates that the 4-DMAT scaffold is accessible via biocatalytic synthesis with high efficiency and regioselectivity, bypassing the need for protecting-group-based chemical synthesis that typically requires multiple steps.
Biocatalytic Conversion EfficiencyReported
Up to 99.7% conversion; 17/37 indole derivatives accepted
Biocatalytic production context
Semi-preparative scale yields up to 90% at 15 mM substrate
Purified recombinant FgaPT2; overnight incubation; semi-preparative scale reactions at 15 mM substrate concentration
Why This Matters
Labs procuring 4-DMAT for use as a starting material or intermediate can leverage well-characterized biocatalytic routes for cost-effective in-house synthesis, with published conversion data enabling yield predictions and process optimization.
[1] Steffan N, Unsöld IA, Li SM. Chemoenzymatic synthesis of prenylated indole derivatives by using a 4-dimethylallyltryptophan synthase from Aspergillus fumigatus. ChemBioChem. 2007;8:1298-1307. PMID: 17592816. View Source
When C4 Is Blocked, 4-DMATS Produces Multisite Prenylation Products – Proving That C4 Is the Exclusive Natural Site
The aromatic prenyltransferase 4-DMATS from Claviceps purpurea normally catalyzes exclusive prenylation at C4 of the indole ring of L-tryptophan. However, when the C4 position is blocked by a methyl substituent (4-methyltryptophan), the enzyme catalyzes prenylation at four alternative positions: normal and reverse prenylation at C3, normal prenylation at N1, and (with 4-methoxytryptophan) major prenylation at C5, as well as prenylation at C5 and C7 with 4-aminotryptophan [1]. This multisite promiscuity is only unmasked when the native C4 site is unavailable. The high regioselectivity for C4 under normal conditions is attributed to precise orientation of L-tryptophan within the enzyme active site, coupled with the electron-donating properties of the indole substituents that favor electrophilic alkylation exclusively at C4 [1]. The BRENDA database further records that when C4 is blocked, 4-DMATS alkylates all activated positions except the weakly activated C6 [2].
C4 Blocked Multisite PrenylationClass-level
Switch from single C4 product to 2–4 product mixture when C4 occupied
L-Tryptophan (C4 unblocked): 100% C4-normal prenylation; single product formed
Comparator Or Baseline
4-Methyltryptophan (C4 blocked): 4 products at C3 (normal + reverse), N1, and additional sites; 4-Methoxytryptophan: major product at C5; 4-Aminotryptophan: products at C5 and C7
Quantified Difference
Qualitative switch: from exclusive single-site C4 prenylation to 2–4 product mixtures when C4 is occupied
Conditions
Purified 4-DMATS from Claviceps purpurea; in vitro assays with DMAPP as prenyl donor; products characterized by ¹H NMR and 2D NMR
Why This Matters
This mechanistic evidence proves that the C4 position is uniquely privileged for prenylation in the ergot alkaloid pathway. Any analog with a blocked C4 cannot serve as a functional substitute, as it will generate a mixture of aberrant prenylation products rather than the single biosynthetic intermediate required for downstream pathway progression.
[1] Rudolf JD, Wang H, Poulter CD. Multisite prenylation of 4-substituted tryptophans by dimethylallyltryptophan synthase. J Am Chem Soc. 2013;135:1895-1902. PMID: 23301872. View Source
[2] BRENDA: EC 2.5.1.34 – 4-dimethylallyltryptophan synthase. Substrate specificity commentary: when C4 is blocked, 4-DMATS catalyzes alkylation at all activated positions except C6. View Source
4-DMAT Serves as a Regulatory-Compliant Pharmaceutical Impurity Reference Standard for Tryptophan API
4-(3-Methylbut-2-enyl)-L-tryptophan (CAS 29702-35-0) is commercially catalogued and supplied as Tryptophan Impurity 9 (also listed as Tryptophan Impurity 7) by multiple reference standard vendors, including Axios Research and Clearsynth [1]. These standards are fully characterized and provided with Certificates of Analysis (COA) and comprehensive analytical data compliant with regulatory guidelines for ANDA and DMF submissions. The compound is used for analytical method development, method validation (AMV), and quality control during the synthesis and formulation stages of tryptophan API drug development [1]. Typical commercial specifications include ≥98% purity by HPLC, with packaging options ranging from 10 mg to 50 mg . This established role as a pharmacopeial impurity standard provides procurement confidence for laboratories requiring a characterized, traceable reference material.
Impurity Reference StandardReported
≥98% HPLC purity; supplied with COA and full analytical characterization
Pharmaceutical impurity profilingAnalytical method validationReference standard
Evidence Dimension
Commercial availability as a characterized reference standard
Target Compound Data
4-DMAT: available as Tryptophan Impurity 9 / Impurity 7; purity ≥98% (HPLC); supplied with COA and full analytical characterization
Comparator Or Baseline
C5- or C7-prenylated tryptophan regioisomers: not listed as pharmacopeial tryptophan impurity reference standards in major catalogs
Quantified Difference
Unique positioning as a named impurity standard for tryptophan API; alternative prenylated tryptophan isomers are not similarly catalogued for regulatory impurity testing
Conditions
Pharmaceutical impurity reference standard market; regulatory compliance context (FDA, EMA, ICH guidelines)
Why This Matters
For pharmaceutical QC and analytical development laboratories, 4-DMAT is the only C4-prenylated tryptophan isomer recognized and supplied as a named tryptophan impurity reference standard, making it the sole procurement choice for regulatory-compliant impurity profiling of tryptophan API.
Pharmaceutical impurity profilingAnalytical method validationReference standard
[1] Axios Research. Tryptophan Impurity 9 (CAS 29702-35-0). Fully characterized reference standard for API Tryptophan. Used for analytical method development, AMV, and regulatory submissions. View Source
High-Confidence Application Scenarios for 4-(3-Methylbut-2-enyl)-L-tryptophan Based on Quantitative Evidence
In Vitro Reconstitution of the Early Ergot Alkaloid Biosynthetic Pathway
Researchers reconstituting the first two committed steps of ergot alkaloid biosynthesis should procure 4-DMAT (CAS 29702-35-0) as the authentic intermediate standard. The enzyme FgaPT2 converts L-tryptophan to 4-DMAT with high affinity (Km = 8 μM for L-Trp, 4 μM for DMAPP), and FgaMT subsequently methylates 4-DMAT with Km = 0.12 mM and kcat = 2.0 s⁻¹ [1][2]. The 17-fold higher substrate affinity of 4-DMATS relative to 7-DMATS ensures that C4-prenylation is the kinetically dominant pathway branch [3]. Using purified 4-DMAT as an authentic standard enables unambiguous LC-MS or NMR verification of enzymatic product formation, particularly critical given that D-tryptophan contamination would act as a competitive inhibitor (Ki = 40.41 μM) rather than a substrate [4].
Chemoenzymatic Synthesis of C4-Prenylated Indole Derivatives for Drug Discovery Libraries
Medicinal chemistry and natural product derivatization programs can employ FgaPT2 as a biocatalytic tool for regioselective C4-prenylation of indole scaffolds, with 4-DMAT serving as both the prototypical product and an analytical reference standard. Published data demonstrate that FgaPT2 accepts 17 of 37 indole derivatives (46%) with conversion rates of 32.5–99.7% under standard overnight incubation conditions [1]. Semi-preparative scale reactions (100 mg, 15 mM substrate) achieve isolated yields up to 90% using wild-type or engineered 4-DMATS variants [2]. This single-step biocatalytic route replaces multi-step chemical synthesis requiring protecting group strategies, providing a cost-effective route to C4-prenylated indole libraries for screening against anticancer or antimicrobial targets.
Pharmaceutical Quality Control – Tryptophan API Impurity Profiling and Method Validation
Analytical laboratories supporting tryptophan API manufacturing should procure 4-DMAT as Tryptophan Impurity 9 (or Impurity 7) for use as a fully characterized reference standard in HPLC method development, method validation, and stability studies. The compound is supplied with detailed COA documentation and analytical data compliant with FDA and EMA regulatory guidelines for ANDA and DMF submissions [1]. The standard is available at ≥98% HPLC purity in quantities suitable for analytical workflow integration (10–50 mg) [2]. Its established identity as a process-related impurity arising from the biosynthetic origin of tryptophan makes it a required reference material for comprehensive impurity profiling of fermentation-derived tryptophan API.
Mechanistic Studies of Indole Prenyltransferase Regioselectivity and Enzyme Engineering
Enzymology laboratories investigating the structural determinants of indole prenyltransferase regioselectivity should use 4-DMAT as the reference product of the C4-prenylation reaction. The unique property of 4-DMATS—where blocking the C4 position with a methyl group redirects prenylation to C3, N1, C5, or C7—provides a powerful experimental system for probing active site topology and directed evolution campaigns [1]. Mutagenesis studies have already identified key catalytic residues (Thr-105, Asp-179, Lys-189, Lys-261 in MaPT; Glu-89 and Lys-174 from crystallographic studies) whose modification alters or abolishes C4-regiospecificity [2][3]. 4-DMAT serves as the analytical benchmark against which the product profiles of enzyme variants can be quantitatively compared, enabling structure–function relationship mapping.
Application
Selection Property
Validation Focus
Pathway reconstitution
C4 regiospecific intermediate identity
Enzyme product verification via LC-MS or NMR
Chemoenzymatic synthesis
Biocatalytic conversion efficiency
Product yield and regioselectivity assessment
Pharmaceutical QC
Reference standard characterization
HPLC method development and validation
Mechanistic studies
Regioselectivity determinants
Variant product profiling and structure–function mapping
[1] Unsöld IA, Li SM. Microbiology. 2005;151:1499-1505. PMID: 15870460. View Source
[2] Rigbers O, Li SM. J Biol Chem. 2008;283:26859-26868. PMID: 18678866. View Source
[3] Kremer A, Westrich L, Li SM. Microbiology. 2007;153:3409-3416. PMID: 17906140. View Source
[4] Ding Y, Williams RM, Sherman DH. J Biol Chem. 2008;283:16068-16076. PMID: 18400748. View Source
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